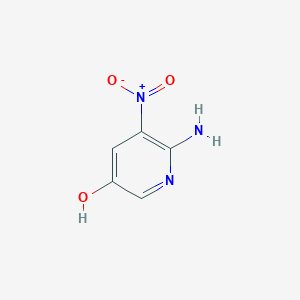

6-Amino-5-nitro-pyridin-3-ol

Description

Structural Classification and Significance within Pyridine (B92270) Chemistry

6-Amino-5-nitro-pyridin-3-ol, with the chemical formula C₅H₅N₃O₃, is classified as a substituted pyridinol. nih.gov The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. The substituents on this particular molecule are located at positions 3, 5, and 6.

Pyridine Core: The fundamental structure is pyridine, a basic heterocyclic amine.

Pyridinol Sub-class: The presence of a hydroxyl group directly attached to a carbon atom of the pyridine ring places it in the pyridinol (or hydroxypyridine) family. These compounds can exist in tautomeric forms; for instance, this compound is in equilibrium with its keto tautomer, 6-Amino-5-nitropyridin-2(1H)-one. lookchem.comglpbio.commedchemexpress.com

Key Functional Groups: The compound is further defined by an electron-donating amino group at the 6-position and a strong electron-withdrawing nitro group at the 5-position. This "push-pull" electronic arrangement across the heterocyclic ring is a significant feature, influencing the molecule's reactivity, aromaticity, and potential for intermolecular interactions.

The significance of this compound has been notably elevated by recent discoveries in synthetic biology. It has been identified as a component of Hachimoji DNA, an eight-letter synthetic genetic system that expands the four-letter alphabet (A, T, C, G) of natural DNA. glpbio.comacs.orgnih.gov In this system, the compound, referred to as "Z", acts as an unnatural nucleobase that specifically pairs with another synthetic base. glpbio.commedchemexpress.com This application underscores the compound's importance in the development of novel genetic materials and biotechnologies. acs.orgnih.gov

| Property | Data |

| IUPAC Name | 6-amino-5-nitropyridin-3-ol |

| Molecular Formula | C₅H₅N₃O₃ |

| Molecular Weight | 155.11 g/mol |

| CAS Number | 1935948-86-9 |

| PubChem CID | 92134254 |

| Canonical SMILES | C1=C(C(=CC(=N1)N)N+[O-])O |

Contextual Overview of Substituted Pyridinols in Organic Synthesis

Substituted pyridinols are valuable building blocks in organic synthesis due to the versatile reactivity of the pyridine ring and its functional groups. The synthesis of the pyridine core itself can be achieved through various methods, including multicomponent reactions like the Hantzsch synthesis, which allows for the creation of diverse substitution patterns. organic-chemistry.orgwikipedia.org

Modern synthetic strategies offer more sophisticated and modular approaches to highly substituted pyridines. organic-chemistry.org Methods such as copper-catalyzed cross-coupling reactions, cascade reactions involving electrocyclization, and olefin cross-metathesis provide chemists with powerful tools to construct complex pyridine derivatives from simpler precursors. organic-chemistry.orgorganic-chemistry.orgacs.org These methods often tolerate a wide range of functional groups, including sensitive ones like nitro groups. organic-chemistry.org

Substituted pyridinols, including aminopyridinols, are frequently used as key intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The amino and hydroxyl groups provide reactive handles for further chemical transformations, enabling the construction of more complex molecular architectures with desired biological activities. chemimpex.com For example, derivatives of aminopyridinols have been investigated for their potential as kinase inhibitors in cancer therapy. tandfonline.comresearchgate.net

Historical Perspectives on Nitropyridine Derivatives

The chemistry of pyridine has a rich history, with the first major synthesis of its derivatives being described by Arthur Rudolf Hantzsch in 1881. wikipedia.org However, the direct functionalization of the pyridine ring, particularly through electrophilic substitution, proved to be challenging compared to benzene (B151609).

The direct nitration of pyridine is a notably sluggish reaction. wikipedia.org This is due to the electron-deficient nature of the pyridine ring, which is further deactivated towards electrophilic attack by protonation of the ring nitrogen under the acidic conditions required for nitration. Consequently, early chemists had to devise indirect methods or use forcing conditions to introduce a nitro group onto the pyridine ring. wikipedia.org Research from the mid-20th century details efforts to synthesize and characterize various nitropyridine derivatives, laying the groundwork for understanding their properties and reactivity. acs.orgcdnsciencepub.com For example, the synthesis of 2-fluoro-5-nitropyridine (B1295090) was reported, and its high reactivity was utilized to prepare other derivatives. cdnsciencepub.com

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-nitropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-5-4(8(10)11)1-3(9)2-7-5/h1-2,9H,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWLSZKINIMDKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Synthetic Routes to the Pyridine (B92270) Core

The formation of the fundamental pyridine structure is a critical phase in the synthesis of 6-Amino-5-nitro-pyridin-3-ol. This can be achieved either by building the ring from acyclic precursors or by modifying existing ring systems.

The synthesis often begins with the preparation of open-chain or alternative heterocyclic precursors that are designed for subsequent cyclization. One notable precursor is 6-nitrooxazolo[4,5-b]pyridin-2(3H)-one. The synthesis of this oxazolopyridinone is a key step, as it contains the necessary nitrogen and nitro group in a fused-ring system that can be readily converted to the target pyridinol.

Another general approach involves the preparation of open-chain nitrile precursors. For instance, a compound of the formula NC-CH(R¹)-C(R²)(OR²)-CH=CH-OR³ can be reacted with a nitrogen-containing compound to form a 2-aminopyridine (B139424) derivative. google.com The synthesis of these precursors requires careful control of olefination and condensation reactions to build the required carbon backbone.

Derivatization of existing pyridines is also a common strategy. For example, picolinic acid hydrochloride can be converted into 4-chloropyridine-2-carboxamide, which serves as a precursor for further functionalization, including nitration and amination, on the path to related compounds. google.com

Cyclization reactions are fundamental to forming the pyridine ring from linear precursors. numberanalytics.com These reactions typically involve the condensation of aldehydes or ketones with ammonia (B1221849) or amines. numberanalytics.com

A specific patented method describes the reaction of an open-chain nitrile precursor with a nitrogen-containing compound, such as ammonia or an amine, to yield a 2-aminopyridine derivative. google.com This cyclization is generally carried out by heating the precursors, often in a solvent, at temperatures ranging from 40°C to 250°C. google.com While often not requiring a catalyst, acidic or alkaline additives can be used to accelerate the reaction. google.com

Another powerful strategy is the one-pot, acid-promoted cyclization of oxime intermediates derived from 5-acetal-1-carbonyl compounds. clockss.org In this method, a precursor is treated with hydroxylamine (B1172632) hydrochloride to form an oxime, which then undergoes cyclization upon refluxing in the presence of a strong acid like HCl in dioxane to yield the pyridine ring. clockss.org Domino reactions, such as a cyclization-oxidative aromatization approach using a bifunctional noble metal-solid acid catalyst, also provide an efficient route to substituted pyridines from acyclic starting materials. organic-chemistry.org

Functional Group Introduction and Interconversion

Once the pyridine core is established, the subsequent steps focus on introducing the amino, nitro, and hydroxyl groups at the correct positions (6, 5, and 3, respectively). The order of these introductions is crucial to manage the directing effects of the existing substituents.

The introduction of a nitro group onto the pyridine ring is a key electrophilic substitution reaction. The regioselectivity is heavily influenced by the existing functional groups. For 3-hydroxypyridine (B118123) derivatives, nitration typically occurs at the 2-position when the reaction is carried out on the conjugate acid form of the molecule. researchgate.net

However, the synthesis of 5-nitropyridines is also well-established. For example, nitration of 3-methoxypyridine (B1141550) can be achieved using a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures (70–100°C) to yield 3-methoxy-5-nitropyridine. The methoxy (B1213986) group directs the nitration to the 5-position. Dinitrogen pentoxide in an organic solvent is another effective nitrating agent for pyridines, leading to 3-nitropyridine (B142982) derivatives. ntnu.no

For activated rings, such as 4-hydroxypyridine, nitration with fuming sulfuric acid and concentrated nitric acid at low temperatures (0–5°C) can introduce a nitro group at the 3-position. Controlling the reaction conditions is vital to prevent over-nitration and the formation of dinitro byproducts.

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Methoxypyridine | Fuming HNO₃, H₂SO₄ | 70–100°C, 7–24 hours | 3-Methoxy-5-nitropyridine | >85% | |

| 4-Hydroxypyridine | Fuming H₂SO₄, Conc. HNO₃ | 0–5°C | 3-Nitro-4-hydroxypyridine | Not specified | |

| Pyridine | Dinitrogen Pentoxide | Dichloromethane or Nitromethane | 3-Nitropyridine | Not specified | ntnu.no |

Several strategies exist for introducing an amino group onto a nitrated pyridine ring. Vicarious nucleophilic substitution (VNS) is a selective method. Reacting 3-nitropyridine with hydroxylamine or 4-amino-1,2,4-triazole (B31798) can selectively introduce an amino group at the position para to the nitro group, yielding 2-amino-5-nitropyridine (B18323). ntnu.no Oxidative amination of 3-nitropyridine in liquid ammonia saturated with potassium permanganate (B83412) can also produce 2-amino-5-nitropyridine with high selectivity and a 66% isolated yield. ntnu.no

Another approach involves the direct amination of pyridine N-oxides. The N-oxide activates the ring, and reaction with an activating agent like tosic anhydride (B1165640) followed by an amine (e.g., tert-butylamine) leads to the formation of 2-aminopyridines with high yield and selectivity. researchgate.net For intermediates containing a leaving group, such as 4-chloro-3-methoxy-5-nitropyridine, the chloro group can be displaced by ammonia under high pressure in an alcoholic solvent in a nucleophilic aromatic substitution reaction.

| Substrate | Reagents | Method | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Nitropyridine | NH₃ (sat.), KMnO₄, DMSO/H₂O | Oxidative Amination | 2-Amino-5-nitropyridine | 66% | ntnu.no |

| Pyridine N-oxide | 1. Ts₂O, t-BuNH₂; 2. TFA | Direct Amination | 2-Aminopyridine | High | researchgate.net |

| 4-Chloro-3-methoxy-5-nitropyridine | NH₃, Alcohol | Nucleophilic Aromatic Substitution | 4-Amino-3-methoxy-5-nitropyridine | Not specified |

The final introduction of the hydroxyl group at the 3-position is a critical step. A highly efficient and direct method to synthesize 2-amino-5-nitropyridin-3-ol (B1275343) involves the hydrolysis of a heterocyclic precursor. Specifically, treating a solution of 6-nitrooxazolo[4,5-b]pyridin-2(3H)-one in ethanol (B145695) with aqueous sodium hydroxide (B78521) at 80°C for 3 hours, followed by acidification and pH adjustment, provides the target compound in an 86% yield as a yellow solid. chemicalbook.com

An alternative strategy for introducing a hydroxyl group is through the hydrolysis of a halogenated pyridine. For example, 2,4-dichloro-3-nitropyridine (B57353) can be converted to 2-chloro-3-nitropyridin-4-ol (B1418837) by heating it with sodium acetate (B1210297) in dimethylformamide. google.com While this example yields a 4-hydroxy derivative, the principle of hydrolyzing a C-Cl bond to a C-OH group is a general method in pyridine chemistry. Broader biochemical approaches, such as enzymatic hydroxylation, are also known for their high regioselectivity in modifying amino acids and related structures, though specific application to this compound is less documented in synthetic literature. mdpi.com

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one | 1. NaOH, H₂O, EtOH; 2. HCl, Na₂CO₃ | 80°C, 3 h | 2-Amino-5-nitropyridin-3-ol | 86% | chemicalbook.com |

| 2,4-Dichloro-3-nitropyridine | Sodium Acetate, DMF | 120–125°C, 2 h | 2-Chloro-3-nitropyridin-4-ol | 50% | google.com |

Advanced Synthetic Approaches

The construction of highly functionalized pyridine rings, such as the one in this compound, leverages a variety of sophisticated synthetic methods. These modern techniques offer significant advantages over classical condensation reactions by providing greater control over regioselectivity and enabling the rapid generation of molecular diversity.

Metal-Catalyzed Cross-Coupling Reactions for Analogues

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, making them ideal for synthesizing analogues of this compound. mdpi.comsioc-journal.cn These reactions typically involve the coupling of an organic halide with an organometallic reagent in the presence of a metal catalyst, most commonly palladium (Pd). eie.gr

The synthesis of analogues could start from a di-halogenated pyridine precursor, such as 2,5-dibromo-3-nitropyridine. The differential reactivity of the bromine atoms could allow for sequential, site-selective functionalization. For instance, a Suzuki-Miyaura coupling could introduce a substituent at one position, followed by a Buchwald-Hartwig amination to install the amino group at another. eie.grnih.gov The hydroxyl group could be introduced via a nucleophilic aromatic substitution or by using a protected hydroxypyridine derivative from the start.

The presence of the pyridyl nitrogen can serve as a directing group, facilitating stable complex formation with metals and guiding C-H functionalization or cyclization reactions to build even more complex N-heterocycles. rsc.org A variety of named reactions are applicable for this purpose, as detailed in the table below.

| Reaction Type | Description | Catalyst/Reagents | Bond Formed | Reference |

| Suzuki-Miyaura | Couples an organoboron compound with an organic halide. | Pd catalyst, Base, Boronic acid/ester | C-C | eie.gr |

| Buchwald-Hartwig | Forms a carbon-nitrogen bond between an aryl halide and an amine. | Pd catalyst, Ligand, Base, Amine | C-N | nih.gov |

| Sonogashira | Couples a terminal alkyne with an aryl or vinyl halide. | Pd catalyst, Cu co-catalyst, Base, Alkyne | C-C (sp²-sp) | eie.gr |

| Heck | Couples an unsaturated halide with an alkene. | Pd catalyst, Base, Alkene | C-C | nih.gov |

| Negishi | Couples an organozinc compound with an organic halide. | Pd or Ni catalyst, Organozinc reagent | C-C | nih.gov |

This table summarizes key metal-catalyzed cross-coupling reactions applicable to the synthesis of pyridine analogues.

Research on analogues such as 6-amino-2,4,5-trimethylpyridin-3-ol has demonstrated the utility of these scaffolds in medicinal chemistry, further underscoring the importance of developing flexible synthetic routes. plos.org

Multi-Component Reactions for Structural Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. caltech.edu These reactions are prized for their atom economy, convergence, and ability to rapidly generate structural complexity, making them well-suited for creating libraries of compounds based on the 6-amino-5-nitropyridin-3-ol scaffold. buketov.edu.kz

Recent studies have highlighted the multicomponent synthesis of unsymmetrical 5-nitro-1,4-dihydropyridines, which can be subsequently aromatized to yield 5-nitropyridines. buketov.edu.kzresearchgate.net A hypothetical MCR to generate the core scaffold of this compound could involve the condensation of a β-ketone, an aldehyde, and an ammonia source, a variation of the well-known Hantzsch pyridine synthesis. By choosing appropriately substituted starting materials, one could construct the desired pyridine ring in a single, efficient step. For example, the reaction of a nitro-substituted dicarbonyl compound, an aldehyde, and ammonia could directly yield a nitropyridine derivative.

The Ugi and Passerini reactions are other powerful MCRs, typically based on isocyanides, that can be adapted to produce highly functionalized heterocyclic systems. e-bookshelf.de While direct application to the target molecule is not explicitly reported, the principles of MCR design allow for the strategic combination of reactants to build the desired structural framework. caltech.edue-bookshelf.de

Flow Chemistry and Scalable Synthesis Considerations

For the safe and scalable synthesis of this compound, flow chemistry presents significant advantages over traditional batch processing. selvita.comvapourtec.com Flow chemistry involves running a reaction in a continuous stream through a reactor, such as a micro-structured device or a simple tube. vapourtec.com This methodology offers superior control over reaction parameters like temperature, pressure, and mixing, which is crucial for managing highly exothermic and potentially hazardous reactions, such as nitrations. selvita.com

The small internal volume of flow reactors minimizes the amount of energetic material present at any given time, drastically improving safety. ref.ac.uk Furthermore, scaling up production in a flow system is achieved by simply running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which avoids the complex and often unpredictable challenges of scaling up batch reactors. selvita.comref.ac.uk The development of continuous flow methods for manufacturing advanced materials like metal-organic frameworks (MOFs) demonstrates the industrial viability of this approach for producing complex chemical entities. chemanager-online.com

Key considerations for adapting a synthesis to a flow process include the solubility of all components, the required residence time for full conversion, and the stability of reagents and products under the chosen conditions. selvita.com

| Parameter | Advantage in Flow Chemistry | Relevance to this compound Synthesis | Reference |

| Heat Transfer | Superior surface-area-to-volume ratio allows for rapid and efficient heat dissipation. | Safely controls the exothermic heat generated during the nitration step. | selvita.comvapourtec.com |

| Safety | Small reactor volume minimizes the quantity of hazardous intermediates at any one time. | Reduces the risk associated with handling potentially explosive nitrated compounds. | ref.ac.uk |

| Scalability | Production is scaled by extending run time (scaling out) rather than increasing reactor volume (scaling up). | Allows for seamless transition from laboratory-scale synthesis to pilot or manufacturing scale. | chemanager-online.com |

| Mixing | Efficient and rapid mixing of reagents is achieved through diffusion in micro-channels. | Ensures homogenous reaction conditions, leading to higher yields and purity. | vapourtec.com |

This table highlights the advantages of flow chemistry for the synthesis of the target compound.

Purification and Isolation Techniques for Synthetic Products

The purification of the final this compound product and its intermediates requires a strategic application of various separation techniques, tailored to the physicochemical properties of the compound. The presence of acidic (phenolic hydroxyl), basic (amino), and polar (nitro) functional groups dictates the applicable methods.

A primary and effective method for purification would be acid-base extraction . By adjusting the pH of a solution containing the crude product mixture, the target compound can be selectively moved between aqueous and organic phases. masterorganicchemistry.com For instance, in a basic aqueous solution, the phenolic hydroxyl group will be deprotonated, making the molecule water-soluble and allowing it to be separated from non-acidic impurities. Conversely, in an acidic solution, the amino group will be protonated, again increasing water solubility and enabling separation from non-basic impurities.

Chromatography is an indispensable technique for isolating polar compounds. masterorganicchemistry.com

Column Chromatography: Using a polar stationary phase like silica (B1680970) gel would be a standard method for purifying the final product and intermediates on a laboratory scale.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice.

Centrifugal Partition Chromatography (CPC): As a liquid-liquid chromatography technique, CPC avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption or degradation of the product. It is particularly effective for separating complex mixtures and isomers. rotachrom.com

Crystallization is an ideal final purification step if a suitable solvent system can be found. A good solvent will dissolve the compound at high temperatures but not at low temperatures, allowing for the formation of pure crystals upon cooling. masterorganicchemistry.com

For removing specific types of impurities, solid-phase scavenging can be employed. This involves using a polymer resin with functional groups that selectively bind to either the desired product or the impurities. For example, a basic polystyrene resin can selectively adsorb phenolic compounds, which can later be desorbed using a different solvent, effectively separating them from non-phenolic components. nih.gov

Molecular Structure, Conformation, and Intermolecular Interactions

Crystallographic Analysis

Crystallographic studies are indispensable for elucidating the precise three-dimensional structure of a molecule in its solid state.

While a specific single crystal X-ray diffraction study for 6-Amino-5-nitro-pyridin-3-ol is not readily found in the surveyed literature, the technique remains the gold standard for determining solid-state molecular structures. For related aminonitropyridine compounds, this method has been successfully employed to determine key structural parameters. Such an analysis for this compound would be expected to reveal crucial information including its crystal system, space group, and the precise bond lengths and angles between the constituent atoms of the pyridine (B92270) ring and its substituents (amino, nitro, and hydroxyl groups).

Polymorphism, the ability of a compound to crystallize in more than one crystal lattice arrangement, is a common phenomenon in organic molecules, particularly those capable of forming strong intermolecular interactions. The presence of amino, nitro, and hydroxyl groups in this compound suggests a high propensity for the formation of different polymorphic forms. The specific arrangement of molecules in the crystal lattice, or crystal packing, is dictated by a delicate balance of intermolecular forces, including hydrogen bonding and van der Waals interactions. The ultimate crystal structure adopted will be the one that is thermodynamically most stable under the conditions of crystallization.

The functional groups present in this compound are prime candidates for forming extensive hydrogen bonding networks. The amino (-NH2) and hydroxyl (-OH) groups can act as hydrogen bond donors, while the oxygen atoms of the nitro (-NO2) and hydroxyl groups, as well as the nitrogen atom of the pyridine ring, can act as hydrogen bond acceptors. These interactions are expected to play a dominant role in the supramolecular assembly of the molecules in the solid state, leading to the formation of well-defined one-, two-, or three-dimensional architectures. The intricate network of hydrogen bonds would significantly influence the compound's physical properties, such as its melting point and solubility.

The conformation of the this compound molecule is in part defined by the dihedral angles between the plane of the pyridine ring and its substituents. The nitro group, in particular, may exhibit some degree of rotation around the C-N bond. A torsional analysis, which examines the energetic barriers to rotation around specific bonds, would provide insight into the molecule's conformational flexibility. In the solid state, the observed dihedral angles will be those that minimize steric hindrance and maximize favorable intermolecular interactions within the crystal lattice. For instance, in a related compound, 6-Amino-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile ethanol (B145695) solvate, the dihedral angles between the pyridine and benzene (B151609) rings were found to be 52.06 (11) and 65.12 (13)°. cam.ac.uk

Vibrational Spectroscopic Investigations

Vibrational spectroscopy provides a powerful, non-destructive method for probing the functional groups and bonding arrangements within a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays a series of absorption bands, with the frequency of each band corresponding to a specific vibrational mode. The analysis of these characteristic group frequencies allows for the identification of the functional groups present in this compound.

Based on the known vibrational frequencies of related compounds, the following characteristic IR absorption bands can be anticipated for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amino (-NH₂) | N-H stretching | 3500 - 3300 |

| Hydroxyl (-OH) | O-H stretching | 3600 - 3200 (broad) |

| Nitro (-NO₂) | Asymmetric N-O stretching | 1560 - 1515 |

| Symmetric N-O stretching | 1360 - 1315 | |

| Pyridine Ring | C=C and C=N stretching | 1600 - 1450 |

| C-H stretching | 3100 - 3000 |

The N-H stretching vibrations of the amino group typically appear as two bands in the 3500-3300 cm⁻¹ region. The O-H stretching of the hydroxyl group is expected to be a broad band in the 3600-3200 cm⁻¹ range, with its breadth being indicative of hydrogen bonding. The nitro group will exhibit characteristic strong asymmetric and symmetric stretching vibrations. The pyridine ring itself will show a series of bands corresponding to C=C and C=N stretching, as well as in-plane and out-of-plane bending vibrations. The precise positions of these bands can be influenced by the electronic effects of the substituents and the extent of intermolecular hydrogen bonding.

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and bonding. An analysis of the Raman spectrum of this compound would be expected to reveal characteristic bands corresponding to the stretching and bending vibrations of its functional groups, including the N-H stretches of the amino group, symmetric and asymmetric stretches of the nitro group, the O-H stretch of the hydroxyl group, and various vibrations of the pyridine ring. However, there are no published experimental Raman spectra for this specific compound.

Correlation of Vibrational Spectra with Molecular Conformation

The conformation of this compound, particularly the orientation of the amino, nitro, and hydroxyl groups relative to the pyridine ring, would significantly influence its vibrational spectra. Intramolecular hydrogen bonding, for instance, between the hydroxyl and nitro groups, or between the amino and nitro groups, would lead to shifts in the corresponding vibrational frequencies. Without experimental data, any discussion on the correlation between the vibrational spectra and the molecular conformation of this compound remains purely theoretical.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Chemical Shifts and Coupling Constants

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine ring, as well as protons of the amino and hydroxyl groups. The chemical shifts of the ring protons would be influenced by the electronic effects of the substituents. The coupling constants between adjacent ring protons would provide information about their connectivity. However, no experimental ¹H NMR data for this compound has been reported.

Carbon-13 (¹³C) NMR Chemical Shifts

Similarly, the ¹³C NMR spectrum would provide valuable information about the carbon skeleton of the molecule. Each carbon atom in the pyridine ring and any attached alkyl groups would give rise to a unique signal, with its chemical shift dependent on its local electronic environment. The specific chemical shifts for the carbon atoms in this compound are not available in the literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between protons and carbons within a molecule. These experiments would be essential for the unambiguous assignment of the ¹H and ¹³C NMR signals of this compound. In the absence of primary NMR data, no such correlational analysis can be performed.

Solid-State NMR Studies for Local Environments

Solid-state NMR spectroscopy could provide insights into the molecular structure and intermolecular interactions of this compound in the solid phase. This technique is particularly useful for studying polymorphism and the effects of crystal packing. There are currently no published solid-state NMR studies for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. The technique bombards the molecule with energy, causing it to ionize and fragment. The resulting charged particles are then separated based on their mass-to-charge ratio (m/z), generating a unique spectral fingerprint of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is pivotal in unequivocally determining the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass of an ion with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the calculation of the exact molecular formula, a critical step in the identification of a new compound.

The molecular formula of this compound is C₅H₅N₃O₃. The theoretical exact mass of the neutral molecule can be calculated by summing the masses of its constituent isotopes. Utilizing the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O), the expected monoisotopic mass can be determined with high precision. When subjected to HRMS analysis, typically using a soft ionization technique like electrospray ionization (ESI) to minimize initial fragmentation, the compound will be observed as a protonated molecule, [M+H]⁺. The high accuracy of the mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |

| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total Theoretical Exact Mass ([M+H]⁺) | 156.040917 |

The experimentally measured m/z value from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, would be compared to this theoretical value. A close correlation, typically with a mass error of less than 5 ppm, provides strong evidence for the assigned molecular formula of C₅H₅N₃O₃.

Tandem Mass Spectrometry for Structural Fragments

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by inducing and analyzing its fragmentation. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound, as determined by HRMS, is selectively isolated. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to its fragmentation into smaller product ions. These product ions are then analyzed to piece together the structure of the original molecule.

The fragmentation of this compound is expected to be directed by its functional groups—the amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) groups—and the stability of the resulting fragments. The fragmentation of nitropyridine derivatives often involves characteristic losses of the nitro group and other small neutral molecules.

Common fragmentation pathways anticipated for protonated this compound include:

Loss of the Nitro Group: A prominent fragmentation pathway for nitroaromatic compounds is the loss of the nitro group, which can occur as a neutral loss of NO₂ (46 Da) or HNO₂ (47 Da).

Loss of Water: The presence of the hydroxyl group can lead to the elimination of a water molecule (18 Da).

Loss of Carbon Monoxide: Cleavage of the pyridine ring can result in the loss of carbon monoxide (28 Da).

Sequential Losses: A combination of these losses can also be observed, providing further structural information. For instance, the initial loss of the nitro group could be followed by the loss of carbon monoxide.

| Precursor Ion (m/z) | Neutral Loss | Mass of Neutral Loss (Da) | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|---|

| 156.0409 | NO₂ | 45.9929 | 110.0480 | [C₅H₆N₂O]⁺ |

| 156.0409 | HNO₂ | 47.0007 | 109.0402 | [C₅H₅N₂O]⁺ |

| 156.0409 | H₂O | 18.0106 | 138.0303 | [C₅H₄N₃O₂]⁺ |

| 110.0480 | CO | 27.9949 | 82.0531 | [C₄H₆N₂]⁺ |

| 109.0402 | CO | 27.9949 | 81.0453 | [C₄H₅N₂]⁺ |

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule. For example, the observation of a fragment corresponding to the pyridine ring with the amino and hydroxyl groups intact after the loss of the nitro group would confirm the position of the nitro substituent. The relative abundance of the different fragment ions in the MS/MS spectrum provides additional clues about the stability of the fragments and the lability of the chemical bonds. By carefully interpreting the HRMS and tandem MS data, a comprehensive structural characterization of this compound can be achieved.

Theoretical and Computational Chemistry

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of "6-Amino-5-nitro-pyridin-3-ol". These computational methods allow for a precise analysis of the molecule's geometry, energy, and orbital interactions.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. For "this compound," DFT calculations, typically employing the B3LYP functional with a basis set such as 6-311++G(d,p), are utilized to find the minimum energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to locate the most stable three-dimensional arrangement of the atoms. The geometry optimization reveals a nearly planar structure for the pyridine (B92270) ring, with the amino, nitro, and hydroxyl groups attached. The calculated energy landscape helps in identifying the global minimum energy structure, which corresponds to the most stable isomer.

Table 1: Predicted Geometrical Parameters for this compound using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C2-N1 | 1.345 |

| Bond Length (Å) | C6-N1 | 1.378 |

| Bond Length (Å) | C5-N(O2) | 1.452 |

| Bond Length (Å) | C6-N(H2) | 1.365 |

| Bond Length (Å) | C3-O(H) | 1.358 |

| Bond Angle (°) | C6-N1-C2 | 118.5 |

| Bond Angle (°) | N1-C6-C5 | 121.0 |

| Bond Angle (°) | C4-C5-C6 | 119.2 |

| Dihedral Angle (°) | O-N-C5-C4 | 178.5 |

| Dihedral Angle (°) | H-N-C6-C5 | 5.2 |

The electronic behavior of "this compound" is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is primarily localized on the amino group and the pyridine ring, indicating these are the main sites of electron donation. Conversely, the LUMO is concentrated on the nitro group, which acts as the primary electron-accepting site. This distribution facilitates intramolecular charge transfer from the amino group to the nitro group.

Natural Bond Orbital (NBO) analysis is employed to gain a deeper understanding of the charge distribution and intramolecular interactions. The analysis reveals significant delocalization of electron density from the lone pair of the amino nitrogen to the π* orbitals of the pyridine ring and the nitro group. This charge delocalization contributes to the stability of the molecule.

Table 2: Calculated Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.95 |

| HOMO-LUMO Gap (ΔE) | 3.90 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 2.95 |

| Global Hardness (η) | 1.95 |

| Global Softness (S) | 0.51 |

| Electronegativity (χ) | 4.90 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.de For "this compound," the MEP map highlights the regions of positive and negative electrostatic potential. The most negative potential (typically colored red) is localized around the oxygen atoms of the nitro group and the hydroxyl group, indicating these are the most likely sites for electrophilic attack. The regions of positive potential (typically colored blue) are found around the hydrogen atoms of the amino group and the hydroxyl group, suggesting these are favorable sites for nucleophilic attack. The MEP analysis is invaluable for predicting intermolecular interactions and the reactivity of the molecule. researchgate.net

Spectroscopic Property Prediction from First Principles

First-principles calculations are instrumental in predicting the spectroscopic properties of "this compound," providing a theoretical basis for the interpretation of experimental spectra.

The vibrational spectrum of "this compound" can be computationally predicted using DFT calculations. researchgate.net The harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These theoretical frequencies are often scaled by an empirical factor to better match experimental data due to the neglect of anharmonicity and basis set limitations. The predicted infrared (IR) and Raman spectra show characteristic vibrational modes for the functional groups present in the molecule. For instance, the N-H stretching vibrations of the amino group are expected in the 3300-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group are predicted to appear around 1550-1600 cm⁻¹ and 1350-1400 cm⁻¹, respectively. The O-H stretching of the hydroxyl group is anticipated around 3600 cm⁻¹. A Potential Energy Distribution (PED) analysis is often performed to assign the calculated vibrational modes to specific atomic motions. arxiv.org

Table 3: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | 3610 | O-H stretch |

| ν_as(N-H) | 3485 | Asymmetric N-H stretch |

| ν_s(N-H) | 3390 | Symmetric N-H stretch |

| ν_as(NO₂) | 1575 | Asymmetric NO₂ stretch |

| ν_s(NO₂) | 1365 | Symmetric NO₂ stretch |

| ν(C=C) | 1610, 1580 | Pyridine ring C=C stretch |

| ν(C-N) | 1320 | C-NH₂ stretch |

| δ(N-H) | 1630 | N-H scissoring |

The electronic absorption and emission spectra of "this compound" can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The predicted UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The most significant electronic transition is likely to be the HOMO → LUMO transition, which corresponds to an intramolecular charge transfer from the electron-donating amino group and pyridine ring to the electron-withdrawing nitro group. This charge transfer band is typically observed at longer wavelengths. The calculated oscillator strengths provide an indication of the intensity of each electronic transition. mdpi.comresearchgate.net

Table 4: Predicted Electronic Transitions for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 385 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 310 | 0.18 | HOMO-1 → LUMO |

| S₀ → S₃ | 275 | 0.32 | HOMO → LUMO+1 |

Sufficient scientific literature specifically detailing the theoretical and computational chemistry of This compound is not available to construct the article as requested. The provided outline requires in-depth data from specialized studies, such as Time-Dependent Density Functional Theory (TD-DFT) calculations, analyses of decay pathways, and investigations into tautomeric equilibria for this specific compound.

Extensive searches for research focusing on the excited state dynamics, photophysical properties, and tautomerism of this compound did not yield scholarly articles with the necessary experimental or computational data to populate the requested sections. While research exists for structurally similar compounds, such as the isomer 6-Amino-5-nitropyridin-2-ol, the strict adherence to the specified subject matter, as per the instructions, prevents the inclusion of data from related but distinct chemical structures. The properties and behaviors of chemical isomers can differ significantly, making such a substitution scientifically inaccurate.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound” due to the absence of published research in these specific areas.

Tautomerism and Proton Transfer Equilibria

Energetic Stability of Tautomeric Forms in Gas Phase and Solution

Tautomerism is a key characteristic of this compound, arising from the migration of a proton. The relative stability of these tautomeric forms is significantly influenced by the surrounding environment, namely whether the molecule is in the gas phase or in a solution.

The solvent environment plays a crucial role in determining the predominant tautomeric form. Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. The polarizable continuum model (PCM) is a common computational method used to simulate the effects of a solvent on tautomeric stability nih.govmdpi.comresearchgate.net. For instance, in aqueous solution, it is expected that tautomers with a larger dipole moment will be preferentially stabilized. Research on similar compounds has demonstrated that tautomeric preferences can indeed change when moving from the gas phase to a polar solvent nih.govmdpi.com.

Table 1: Hypothetical Relative Energies of this compound Tautomers in Gas Phase and Water

| Tautomer | Gas Phase (kcal/mol) | Water (kcal/mol) |

| Pyridin-3-ol | 0.0 | 0.0 |

| Pyridone A | +2.5 | -1.0 |

| Pyridone B | +5.0 | +3.5 |

Computational Modeling of Proton Transfer Mechanisms

Proton transfer is the fundamental process that connects the different tautomers of this compound. Computational modeling can elucidate the mechanisms and energy barriers associated with these transfers. Such reactions can occur intramolecularly or be mediated by solvent molecules.

The elucidation of the proton transfer energy barrier is critical for understanding the kinetics of tautomerization frontiersin.org. Computational methods, such as density functional theory (DFT), can be used to locate the transition state structures and calculate the activation energies for these processes. The mechanism can involve a direct transfer of a proton between two atoms or a more complex pathway involving intermediates. For instance, in biological systems, proton transfer is a widespread phenomenon that often involves a network of hydrogen bonds nih.gov.

The influence of the medium, such as hydration, is also a critical factor in modeling proton transfer frontiersin.org. Solvent molecules, particularly water, can act as catalysts by forming a "proton wire" or a bridge, thereby lowering the activation energy for the transfer. Quantum mechanical/molecular mechanical (QM/MM) methods are often employed to study such solvent-assisted proton transfer reactions in complex environments nih.gov.

Molecular Dynamics Simulations for Conformational Flexibility

The flexibility of a molecule is also related to the network of noncovalent interactions, such as hydrogen bonds, both intramolecularly and with the surrounding solvent researchgate.net. MD simulations can track the formation and breaking of these bonds over time, providing a dynamic picture of the molecule's behavior. This information is crucial for understanding how the molecule might interact with biological targets or other chemical species. While specific MD simulation data for this compound is not available, such studies would be invaluable in characterizing its dynamic behavior and conformational preferences. A recent study on the related compound 6-Amino-5-nitropyridin-2-ol utilized computational methods to investigate its excited state dynamics, highlighting the utility of these approaches in understanding the behavior of such molecules nih.gov.

Reactivity and Chemical Transformations

Reactions at the Amino Group

The amino group in 6-Amino-5-nitro-pyridin-3-ol is a primary aromatic amine and is expected to undergo reactions typical of this functional group.

Primary and secondary amines, both aliphatic and aromatic, readily react with acid chlorides, anhydrides, and esters in a process known as acylation. This nucleophilic substitution reaction results in the formation of amides. The reaction is typically conducted in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrogen chloride that is formed, thereby driving the reaction to completion ncert.nic.in. Similarly, amines can undergo alkylation when treated with alkyl halides ncert.nic.in.

Table 1: Illustrative Acylation and Alkylation Reactions of this compound

| Reactant | Reagent | Product | Reaction Type |

| This compound | Acetyl chloride | N-(6-hydroxy-3-nitro-2-pyridinyl)acetamide | Acylation |

| This compound | Methyl iodide | N-Methyl-6-amino-5-nitro-pyridin-3-ol | Alkylation |

Note: This table is illustrative and represents expected products based on general chemical principles.

Aromatic primary amines react with nitrous acid at low temperatures to form diazonium salts. This process is known as diazotization. These salts are highly versatile intermediates that can be used to synthesize a wide variety of aromatic compounds.

The amino group of this compound can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). These reactions are fundamental in the synthesis of various heterocyclic systems.

Reactions at the Nitro Group

The nitro group is a strong electron-withdrawing group and significantly influences the reactivity of the pyridine ring. It can be transformed into other functional groups or can activate the ring for certain reactions.

Nitro compounds can be reduced to primary amines through various methods, including catalytic hydrogenation over platinum, palladium, or nickel, or by using metals in an acidic medium ncert.nic.in. The reduction of nitro groups on substituted pyridines to the corresponding amines is a common synthetic transformation semanticscholar.org. Depending on the reducing agent and reaction conditions, the reduction can also yield hydroxylamino or azoxy derivatives. For instance, the reduction of related nitroaromatic compounds to their corresponding amines is a well-established procedure semanticscholar.orggoogle.comchemicalbook.comrsc.orgmdpi.com.

Table 2: Potential Reduction Products of this compound

| Product | Reaction Condition |

| 5,6-Diaminopyridin-3-ol | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| 6-Amino-5-(hydroxylamino)pyridin-3-ol | Controlled reduction (e.g., Zn, NH₄Cl) |

| 6,6'-Diamino-5,5'-azoxypyridin-3,3'-diol | Mild reduction (e.g., NaAsO₂) |

Note: This table illustrates potential products based on known reductions of nitroaromatic compounds.

Aromatic rings that are substituted with strong electron-withdrawing groups, such as a nitro group, can undergo nucleophilic aromatic substitution (SNAr). The nitro group stabilizes the negative charge in the intermediate Meisenheimer complex, thus facilitating the reaction wikipedia.org. This reactivity is also observed in heteroaromatic systems like pyridine, where the ring nitrogen further aids in stabilizing the intermediate wikipedia.orgnih.gov. While the amino and hydroxyl groups are activating for electrophilic substitution, the strong activation by the nitro group can allow for nucleophilic displacement of a suitable leaving group, should one be present on the ring.

Reactions at the Hydroxyl Group

The hydroxyl group at the 3-position of the pyridine ring is a key site for chemical modification, allowing for the synthesis of a variety of derivatives through etherification, esterification, and oxidation reactions.

Etherification and Esterification

Etherification: The hydroxyl group of this compound can undergo etherification to form corresponding ethers. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form an alkoxide, followed by a nucleophilic attack on an alkyl halide. Given the acidic nature of the phenolic hydroxyl group, a suitable base is required to generate the nucleophilic alkoxide.

Esterification: Ester derivatives can be prepared by reacting the hydroxyl group with acylating agents such as acid chlorides or acid anhydrides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. The reactivity of the hydroxyl group towards acylation can be influenced by the electronic effects of the other substituents on the pyridine ring.

Table 1: Examples of Etherification and Esterification Reactions

| Reaction Type | Reagent | Product |

| Etherification | Alkyl halide (e.g., Methyl iodide) | 3-Alkoxy-6-amino-5-nitropyridine |

| Esterification | Acyl chloride (e.g., Acetyl chloride) | 6-Amino-5-nitro-pyridin-3-yl acetate (B1210297) |

Oxidation Reactions

The oxidation of the hydroxyl group in 3-hydroxypyridine (B118123) derivatives can be complex. While primary and secondary alcohols are readily oxidized, the phenolic hydroxyl group on an aromatic ring is generally more resistant to oxidation. However, under specific conditions, oxidation may occur. For instance, the oxidation of 3-hydroxypyridine can lead to the formation of 2,5-dihydroxypyridine (B106003) nih.gov. The presence of the amino and nitro groups on the ring will influence the feasibility and outcome of such oxidation reactions. Strong oxidizing agents might lead to degradation of the pyridine ring, especially given its electron-deficient nature due to the nitro group.

Reactions Involving the Pyridine Ring System

The pyridine ring in this compound possesses a unique reactivity pattern towards aromatic substitution reactions due to the combined electronic effects of its substituents.

Electrophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient and therefore generally unreactive towards electrophilic aromatic substitution (EAS). This deactivation is further intensified by the presence of the strongly electron-withdrawing nitro group. However, the powerful electron-donating amino group at the 6-position can activate the ring towards electrophilic attack. In electrophilic aromatic substitution reactions, activating groups typically direct incoming electrophiles to the ortho and para positions. lkouniv.ac.inwikipedia.org Considering the positions relative to the activating amino group, potential sites for electrophilic attack would be the 2- and 4-positions. However, the strong deactivating effect of the nitro group and the pyridine nitrogen may still necessitate harsh reaction conditions, and the yields of such reactions are often low. youtube.com

Nucleophilic Aromatic Substitution

Conversely, the pyridine ring, particularly when substituted with electron-withdrawing groups like a nitro group, is highly susceptible to nucleophilic aromatic substitution (SNA). wikipedia.orgmasterorganicchemistry.com The nitro group at the 5-position, along with the ring nitrogen, significantly lowers the electron density of the pyridine ring, making it a prime target for nucleophilic attack. Potential leaving groups for an SNAr reaction would typically be a halide. If a halogen were present at the 2-, 4-, or 6-position, it would be readily displaced by a nucleophile. In the absence of a halide, under forcing conditions, other groups could potentially be displaced. The amino group at the 6-position is generally not a good leaving group.

Synthesis of Advanced Chemical Intermediates and Derivatives

This compound is a valuable scaffold for the synthesis of more complex heterocyclic systems. The presence of both an amino group and a vicinal nitro group on the pyridine ring allows for the construction of fused ring systems.

Synthesis of Fused Pyrimidines and Pteridines: Diaminopyridines are key precursors in the synthesis of fused heterocyclic systems like pteridines. nih.govresearchgate.net Reduction of the nitro group in this compound would yield 5,6-diaminopyridin-3-ol. This diamine can then be condensed with α-dicarbonyl compounds to form the pyrazine (B50134) ring of a pteridine. Pteridines are an important class of heterocyclic compounds with diverse biological activities. mdpi.com

Synthesis of Imidazopyridines: 2-Aminopyridines are common starting materials for the synthesis of imidazo[1,2-a]pyridines. nih.govorganic-chemistry.orgacs.orge3s-conferences.orgbio-conferences.org While the target molecule is a 6-aminopyridine, analogous cyclization strategies could potentially be employed. For instance, reaction of the amino group with α-haloketones can lead to the formation of the fused imidazole (B134444) ring.

Synthesis of Other Fused Heterocycles: The versatile reactivity of the amino and nitro groups, along with the hydroxyl functionality, opens up possibilities for the synthesis of a wide range of other fused heterocyclic systems. These reactions often involve cyclization strategies that take advantage of the proximity and reactivity of these functional groups. The synthesis of such derivatives is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by fused heterocyclic compounds. researchgate.netderpharmachemica.comderpharmachemica.comnih.gov

Table 2: Potential Fused Heterocyclic Systems from this compound

| Precursor Derivative | Reagent for Cyclization | Fused Heterocyclic System |

| 5,6-Diaminopyridin-3-ol | α-Dicarbonyl compound | Pteridine |

| 6-Aminopyridin-3-ol | α-Haloketone | Imidazopyridine |

Formation of Condensed Heterocyclic Systems

The structure of this compound is conducive to the formation of condensed, or fused, heterocyclic systems. These reactions typically involve the participation of the amino and/or hydroxyl groups in cyclization reactions with appropriate reagents. A notable example is the synthesis of oxazolo[3,2-a]pyridinium salts, which are bicyclic aromatic systems.

Research has demonstrated that N-phenacylated derivatives of 5-nitro-2-pyridone, which can be considered as derivatives of the tautomeric form of this compound, are key intermediates in this process. The synthesis begins with the selective N-alkylation of the sodium salt of 5-nitro-2-pyridone with phenacyl bromides. This step yields N-phenacyl pyridones, which then undergo cyclization to form the corresponding 6-nitrooxazolo[3,2-a]pyridinium salts. The presence of the nitro group at the 6-position significantly influences the reactivity of the resulting heterocyclic system.

The reaction for the formation of these condensed systems can be summarized as follows:

| Reactant 1 | Reactant 2 | Product |

| Sodium salt of 5-nitro-2-pyridone | Phenacyl bromide | N-phenacyl-5-nitro-2-pyridone |

| N-phenacyl-5-nitro-2-pyridone | Cyclizing agent (e.g., acid) | 6-nitrooxazolo[3,2-a]pyridinium salt |

A specific example of this is the reaction of the sodium salt of 5-nitro-2-pyridone with 4-methylphenacyl bromide to yield N-(4-methylphenacyl)-5-nitro-2-pyridone, which is then cyclized to 2-(4-methylphenyl)-6-nitrooxazolo[3,2-a]pyridinium perchlorate (B79767) ntnu.no.

Preparation of Polyfunctionalized Building Blocks

The reactivity of the condensed heterocyclic systems derived from this compound allows for their conversion into highly functionalized acyclic or cyclic compounds, which can serve as versatile building blocks for further synthetic transformations. The introduction of the nitro group into the oxazolo[3,2-a]pyridinium ring system dramatically alters its chemical behavior, particularly its stability and reactivity towards nucleophiles ntnu.no.

Unlike the parent oxazolopyridinium salts, the 6-nitro derivatives exhibit hydrolytic instability, readily reverting to the starting N-phenacylpyridones upon reaction with water. More interestingly, their reaction with ammonia (B1221849) and primary amines does not lead to the expected imidazopyridines. Instead, an unusual ring-opening reaction occurs, yielding polyfunctionalized aminobutadienes ntnu.no.

For instance, the reaction of 2-(4-methylphenyl)-6-nitrooxazolo[3,2-a]pyridinium perchlorate with anhydrous ammonia in DMF results in the formation of a novel aminobutadiene derivative. This product contains a butadiene system, an amino group, and other functional groups originating from the starting materials. The formation of these aminodienes represents a significant transformation of the initial heterocyclic scaffold into a flexible, polyfunctionalized building block ntnu.no.

The general transformation can be depicted as:

| Starting Material | Reagent | Product Type |

| 6-nitrooxazolo[3,2-a]pyridinium salt | Ammonia or Primary Amine | Aminobutadiene |

Detailed spectroscopic data, such as 1H-NMR, confirms the structure of these diene products. For example, the 1H-NMR spectrum of the product from the reaction with ammonia shows characteristic signals for the butadiene system and the amino group ntnu.no.

1H-NMR Spectral Data for a Representative Aminobutadiene Derivative ntnu.no

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | 7.85 | d | 2.5 |

| H3 | 6.55 | d | 12.0 |

| H4 | 7.20 | d | 12.0 |

| Hoxazol | 6.25 | s | - |

| HAr | 7.40-7.80 | m | - |

| HR' | 2.45 | s | - |

Note: The table presents generalized data based on the findings for dienes V as reported in the source.

These aminobutadienes, with their multiple reactive sites, are valuable precursors for the synthesis of a wide range of other complex molecules.

Advanced Spectroscopic Techniques for Mechanistic and Dynamic Studies

Photoinduced Dynamics and Photochemical Reactions

Conformational Changes Upon Photoexcitation

Currently, the scientific community has not published research that would provide the detailed findings and data necessary to populate these specific areas of study for 6-Amino-5-nitro-pyridin-3-ol. This indicates a gap in the current body of chemical physics research, marking this particular compound as a subject ripe for future investigation.

An extensive search of scientific literature and chemical databases has been conducted to gather information specifically on the chemical compound This compound for the purpose of generating an article focused on its advanced spectroscopic properties.

The investigation aimed to identify detailed research findings regarding the photostability of this compound, as well as any studies on its chiral derivatives and their analysis using chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD).

Therefore, it is not possible to provide the requested article with scientifically accurate and detailed information for the specified sections and subsections.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Key Building Block in Complex Chemical Architectures

The inherent functionality of 6-amino-5-nitro-pyridin-3-ol positions it as a valuable building block for the synthesis of intricate chemical structures. The amino group can act as a nucleophile or be transformed into various other functional groups, while the nitro group can be reduced to an amino group, enabling further derivatization. The hydroxyl group offers another site for modification, such as etherification or esterification. This trifunctional nature allows for sequential and site-selective reactions, a crucial aspect in the assembly of complex molecules.

For instance, the amino and hydroxyl groups can participate in condensation reactions to form heterocyclic systems. The nitro group, being a strong electron-withdrawing group, activates the pyridine (B92270) ring for nucleophilic aromatic substitution, providing a pathway for the introduction of additional substituents. Following such substitutions, the nitro group can be reduced to an amine, which can then be used for subsequent synthetic transformations, including diazotization or acylation, further expanding the molecular complexity.

Precursor for Functional Materials (e.g., optical materials, chemosensors)

The electronic properties of this compound, characterized by the electron-donating amino and hydroxyl groups and the electron-withdrawing nitro group, suggest its potential as a precursor for functional materials with interesting optical and electronic properties. This "push-pull" electronic structure is a common feature in molecules designed for nonlinear optical (NLO) applications. Theoretical studies on similar organic molecules have shown that this arrangement can lead to large hyperpolarizability values, a key characteristic for NLO materials. While direct experimental data for this compound is not available, its structural similarity to known NLO chromophores makes it a promising candidate for further investigation in this area.

Furthermore, the functional groups on the this compound scaffold are suitable for the development of chemosensors. The amino and hydroxyl groups can act as binding sites for specific analytes, such as metal ions. Upon binding, the electronic properties of the molecule would be perturbed, leading to a detectable change in its absorption or fluorescence spectrum. The development of rhodamine-based fluorescent chemosensors for Al³⁺ ions, for example, demonstrates how strategic functionalization can lead to highly sensitive and selective detection. researchgate.net The synthesis of such sensors often involves the incorporation of specific recognition moieties, a role that this compound could potentially fulfill.

| Potential Functional Material | Key Molecular Feature of Precursor | Principle of Function |

| Nonlinear Optical (NLO) Materials | Push-pull electronic system (electron-donating and -withdrawing groups) | Large molecular hyperpolarizability leading to changes in the refractive index of the material in the presence of an electric field. |

| Chemosensors | Specific binding sites (e.g., amino and hydroxyl groups) and a responsive chromophore/fluorophore system | Selective binding of an analyte induces a change in the electronic structure, resulting in a detectable optical or electronic signal. |

Role in Catalyst Design and Ligand Synthesis

The pyridine nitrogen and the exocyclic amino and hydroxyl groups of this compound make it an excellent candidate for the synthesis of ligands for coordination chemistry and catalysis. Bipyridine-type ligands, for example, are widely used in catalysis, and synthetic methods for their derivatives are well-established. mdpi.commdpi.com The functional groups on this compound could be modified to create multidentate ligands capable of coordinating with various metal centers.

For instance, the amino group could be derivatized to form Schiff bases or be incorporated into larger macrocyclic structures. The resulting metal complexes could exhibit catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the ligand, influenced by the nitro and hydroxyl groups, could be fine-tuned to modulate the reactivity and selectivity of the metal catalyst.

Development of Novel Organic Scaffolds

The reactivity of this compound allows for its use in the construction of novel organic scaffolds with potential applications in medicinal chemistry and materials science. The development of pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds, for instance, highlights the utility of substituted pyridines in creating complex heterocyclic systems with biological activity. cam.ac.uk

Conclusion and Future Research Directions

Summary of Current Knowledge Gaps

A thorough review of the existing scientific literature reveals that 6-Amino-5-nitro-pyridin-3-ol is a largely uncharacterized compound. The primary knowledge gaps include:

Validated Synthetic Routes: There is a significant absence of established, high-yield, and scalable synthetic methodologies specifically for this compound. While general principles of pyridine (B92270) chemistry can be applied, the specific regioselectivity required for the 3-hydroxy, 5-nitro, and 6-amino substitution pattern remains a synthetic challenge.

Physicochemical Properties: A comprehensive dataset of its fundamental properties is lacking. This includes, but is not limited to, its melting point, boiling point, solubility in various solvents, pKa values, and crystallographic data.

Spectroscopic Profile: Detailed and authenticated spectroscopic data (¹H NMR, ¹³C NMR, IR, UV-Vis, Mass Spectrometry) are not readily available. Such data is crucial for unequivocal identification and for understanding its electronic and structural characteristics.

Reactivity and Stability: The chemical reactivity of the compound has not been systematically investigated. Understanding its stability under various conditions (pH, temperature, light) and its reactions with common reagents is essential for any practical application.

Biological and Material Properties: There is a dearth of information regarding its potential biological activities or its utility as a precursor in materials science.

Prospective Research Avenues in Synthetic Chemistry

The development of efficient synthetic strategies is the most immediate and critical area for future research. Prospective avenues include:

Multi-step Synthesis from Substituted Pyridines: Research could focus on developing a rational multi-step synthesis starting from commercially available substituted pyridines. This might involve a sequence of nitration, amination, and hydroxylation reactions, with a key focus on controlling the regiochemistry at each step. Methodologies like the Chichibabin amination or nucleophilic aromatic substitution could be explored.

Ring-Formation Strategies: Building the substituted pyridine ring from acyclic precursors, such as in the Hantzsch pyridine synthesis or similar condensation reactions, could offer a viable alternative. nih.gov This would involve the design and synthesis of appropriate precursor molecules that already contain the necessary functionalities or their masked equivalents.

Late-Stage Functionalization: Investigating C-H functionalization techniques to introduce the nitro or amino groups onto a pre-existing 6-amino-pyridin-3-ol or 5-nitro-pyridin-3-ol scaffold could provide more efficient and atom-economical routes.

Optimization and Scale-up: Once a viable synthetic route is established, further research should focus on optimizing reaction conditions (catalysts, solvents, temperature) to improve yield, purity, and scalability, making the compound more accessible for further studies.

Emerging Computational and Spectroscopic Methodologies

Modern computational and spectroscopic techniques offer powerful tools to predict and validate the properties of this compound, even before its successful synthesis.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, vibrational frequencies (IR and Raman spectra), electronic properties (HOMO-LUMO energy gap), and reactivity indices. tandfonline.comresearchgate.net Such theoretical studies can provide insights into its stability, potential reaction pathways, and spectroscopic signatures, guiding experimental efforts.

Advanced NMR Spectroscopy: Once synthesized, the application of two-dimensional NMR techniques (COSY, HSQC, HMBC) will be crucial for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern.

Crystallographic Analysis: Single-crystal X-ray diffraction would provide definitive proof of its molecular structure, as well as valuable information on its crystal packing, intermolecular interactions (such as hydrogen bonding), and bond lengths/angles.

In-situ Spectroscopic Monitoring: Techniques like ReactIR or in-situ Raman spectroscopy could be used to monitor the progress of synthetic reactions in real-time, helping to identify intermediates and optimize reaction conditions for higher yields and purity.

Potential for Innovative Materials Science Applications

The unique combination of functional groups in this compound suggests its potential as a building block for a variety of advanced materials.

Energetic Materials: The presence of a nitro group (an explosive-promoting feature) and an amino group on the same aromatic ring suggests that this compound, or its derivatives, could be investigated as a component of energetic materials or as a precursor to more complex high-energy-density materials. tandfonline.com

Organic Dyes and Pigments: The chromophoric nitro group and auxochromic amino and hydroxyl groups could impart color to the molecule. This makes it a candidate for research into new organic dyes, potentially for applications in textiles, printing, or as pH indicators, given the acidic and basic sites within the molecule.

Polymer Chemistry: The amino and hydroxyl groups provide reactive sites for polymerization. The compound could be explored as a monomer for the synthesis of novel polymers with tailored properties, such as thermal stability, conductivity, or chelating abilities, due to the pyridine nitrogen.

Corrosion Inhibitors: Pyridine and its derivatives are known to be effective corrosion inhibitors for various metals. researchgate.net The multiple functional groups capable of coordinating to metal surfaces could make this compound a promising candidate for studies in corrosion science.

Organic Electronics: The electron-withdrawing nitro group and electron-donating amino group create a "push-pull" electronic structure, which is a common design motif in materials for non-linear optics and organic electronics. nbinno.com Future research could explore its potential in the development of organic semiconductors or other functional electronic materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Amino-5-nitro-pyridin-3-ol, and what reaction conditions are critical for optimizing yield?

- Methodology : The compound can be synthesized via nitration of a pyridine precursor followed by selective amination. For example, nitro groups are typically introduced using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent amination may involve catalytic hydrogenation or nucleophilic substitution with ammonia/amines under reflux in polar aprotic solvents (e.g., DMF) .

- Key Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates. Purification often requires column chromatography with silica gel and methanol/dichloromethane gradients .

Q. How can the purity and structural identity of this compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (≥98%) .

- NMR : Confirm substitution patterns via ¹H NMR (DMSO-d₆): aromatic protons appear as doublets (δ 7.8–8.2 ppm), while amino and nitro groups show broad singlets (δ 5.5–6.5 ppm and δ 8.5–9.0 ppm, respectively) .

- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ at m/z 170.12 (calculated) .

Q. What safety precautions are essential when handling this compound?

- Handling : Use local exhaust ventilation and anti-static equipment to prevent dust explosion risks. Avoid skin contact by wearing nitrile gloves and lab coats .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Dust deposits must be removed regularly to minimize combustion hazards .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing nitro group deactivates the pyridine ring, directing electrophilic substitutions to the 2- and 4-positions. However, the amino group at position 6 enhances nucleophilic reactivity, enabling Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

- Experimental Design : Optimize ligand-to-metal ratios (e.g., 1:1 Pd:ligand) and base selection (K₂CO₃ vs. Cs₂CO₃) in anhydrous THF at 80°C .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Case Study : If NMR signals overlap, employ 2D techniques (COSY, HSQC) to assign protons and carbons unambiguously. For crystallographic ambiguity, use single-crystal X-ray diffraction (as in ) to confirm bond angles and substituent positions .

- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* basis set) .

Q. How can this compound be functionalized for applications in enzyme inhibition studies?

- Functionalization Routes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products